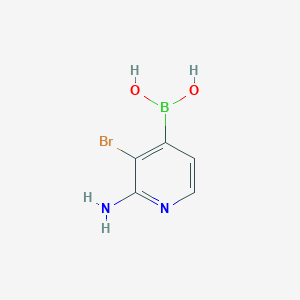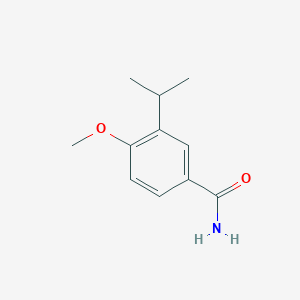![molecular formula C23H18O10 B13126009 6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate CAS No. 85008-13-5](/img/structure/B13126009.png)
6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxymethyl and dioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate typically involves multi-step synthetic routes. One common method includes the acyloxylation of the corresponding methyl derivatives using acetic anhydride in the presence of a base such as pyridine with a catalyst like DMAP (4-Dimethylaminopyridine) . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while reduction reactions may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
Acetoxymethyl-BODIPY Dyes: These compounds share the acetoxymethyl functional group and are used in fluorescent labeling and bioimaging applications.
Carboxy SNARF-1, Acetoxymethyl Ester, Acetate: This compound is a cell-permeant pH indicator used in biological research.
Uniqueness
6-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its multiple functional groups provide versatility in synthetic chemistry and potential for various scientific research applications.
Propiedades
Número CAS |
85008-13-5 |
|---|---|
Fórmula molecular |
C23H18O10 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
(4,5,7-triacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C23H18O10/c1-10(24)30-9-14-5-16-20(18(6-14)32-12(3)26)23(29)21-17(22(16)28)7-15(31-11(2)25)8-19(21)33-13(4)27/h5-8H,9H2,1-4H3 |
Clave InChI |
CQNJXAXEBGJNGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
![7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)


![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)



![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)





